4-Methyl-3-(4-methylphenyl)pentanoic acid

Structural Analysis Physicochemical Properties Synthetic Building Block

Sourcing regioisomerically pure phenylpentanoic acid building blocks often risks substitution with incorrect analogs, compromising SAR studies. This compound eliminates that uncertainty with its defined 3-(4-methylphenyl) and 4-methyl substitution pattern. - Ensures exact structural motif for synthesis; not a regioisomeric mixture. - Enables systematic probing of methyl group impact on lipophilicity and conformation. - Available at ≥95% purity, supporting reproducible research outcomes.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 57960-10-8
Cat. No. B3022927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(4-methylphenyl)pentanoic acid
CAS57960-10-8
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC(=O)O)C(C)C
InChIInChI=1S/C13H18O2/c1-9(2)12(8-13(14)15)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,14,15)
InChIKeyALSCSHNVIKLLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(4-methylphenyl)pentanoic Acid Overview


4-Methyl-3-(4-methylphenyl)pentanoic acid (CAS 57960-10-8) is a specialized organic compound belonging to the class of branched phenylpentanoic acids. Its molecular formula is C13H18O2, with a molecular weight of 206.28 g/mol . It is characterized by a pentanoic acid backbone with a methyl group at the fourth carbon and a para-methylphenyl substituent at the third carbon . The compound is available as a research chemical with standard commercial purities of ≥95% and is primarily utilized as a building block in organic synthesis and for studying its potential biological interactions .

Substitution Risks: 4-Methyl-3-(4-methylphenyl)pentanoic Acid


The precise substitution pattern on the pentanoic acid chain (e.g., 3-(4-methylphenyl)pentanoic acid vs. 4-(4-methylphenyl)pentanoic acid) and the presence of the additional 4-methyl group on the chain significantly alter the molecule's three-dimensional conformation, lipophilicity, and electronic properties . These changes can profoundly impact its behavior as a synthetic building block, its interaction with biological targets, and its physicochemical properties . Direct substitution without rigorous experimental validation is therefore not supported by the underlying structure-activity relationship (SAR) principles governing this class of compounds.

Key Differentiators: 4-Methyl-3-(4-methylphenyl)pentanoic Acid


Higher Molecular Weight and Carbon Count

4-Methyl-3-(4-methylphenyl)pentanoic acid possesses a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol, which is a direct and quantifiable increase over its demethylated analogs such as 3-(4-methylphenyl)pentanoic acid (C12H16O2, 192.26 g/mol) and 4-methyl-3-phenylpentanoic acid (C12H16O2, 192.26 g/mol) . This difference in carbon count (C13 vs. C12) and the corresponding 14 g/mol increase in molecular weight represent a fundamental and verifiable structural differentiation .

Structural Analysis Physicochemical Properties Synthetic Building Block

Unique 4-Methyl Substitution Pattern

The structural core of 4-Methyl-3-(4-methylphenyl)pentanoic acid features a methyl group at the 4-position of the pentanoic acid chain, while the 4-methylphenyl group is at the 3-position . This contrasts with closely related isomers, such as 4-(4-methylphenyl)pentanoic acid (where the aryl group is at the 4-position) [1], and 3-(4-methylphenyl)pentanoic acid (where the chain lacks the additional 4-methyl group) . This specific substitution pattern is a key structural differentiator that defines the compound's unique identity and is critical for applications requiring precise steric and electronic properties.

Organic Synthesis Structure-Activity Relationship (SAR) Drug Discovery

Key Applications of 4-Methyl-3-(4-methylphenyl)pentanoic Acid


Distinctive Building Block in Organic Synthesis

Given its unique molecular formula (C13H18O2) and specific substitution pattern, 4-Methyl-3-(4-methylphenyl)pentanoic acid serves as a specialized building block for the synthesis of more complex molecules. Its procurement is justified when the synthetic route requires this exact structural motif, which is not replicated by its demethylated or regioisomeric analogs .

Structure-Activity Relationship (SAR) Studies

The quantifiable differences in molecular weight and the precise substitution pattern make this compound a valuable tool for SAR studies. Researchers can use it to systematically probe the impact of adding a methyl group and altering the substitution pattern on the pentanoic acid backbone, which is relevant for understanding the physicochemical and potential biological properties of related phenylalkanoic acids .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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